N'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide

Description

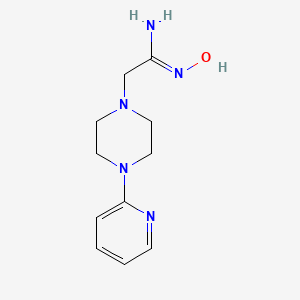

N'-Hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide is an amidoxime derivative characterized by a pyridine-substituted piperazine ring linked to an ethanimidamide core. The hydroxyimino (N-OH) group confers unique reactivity, enabling participation in hydrogen bonding and coordination chemistry.

Properties

Molecular Formula |

C11H17N5O |

|---|---|

Molecular Weight |

235.29 g/mol |

IUPAC Name |

N'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide |

InChI |

InChI=1S/C11H17N5O/c12-10(14-17)9-15-5-7-16(8-6-15)11-3-1-2-4-13-11/h1-4,17H,5-9H2,(H2,12,14) |

InChI Key |

MPPGBGSTRHRZJO-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(CCN1C/C(=N/O)/N)C2=CC=CC=N2 |

Canonical SMILES |

C1CN(CCN1CC(=NO)N)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide typically involves the reaction of 2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine with hydroxylamine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites on proteins and enzymes.

Comparison with Similar Compounds

Core Modifications

- Target Compound : Contains a 4-pyridin-2-ylpiperazinyl group, introducing a bicyclic aromatic system with basic nitrogen atoms capable of hydrogen bonding and π-π interactions.

- N′-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (13): Features a 4-methoxyphenyl substituent, enhancing electron density for electrophilic substitution. Exhibits cytotoxicity against E.

- N′-Hydroxy-2-(2-nitrophenyl)ethanimidamide : Substituted with a 2-nitrophenyl group, a strong electron-withdrawing moiety, reducing solubility in polar solvents .

- (1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimide: Replaces piperazine with a 1-methylpiperidinyl group, altering steric and electronic profiles.

Heterocyclic Analogs

Physicochemical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | Synthesis Yield (%) |

|---|---|---|---|---|---|---|

| N′-Hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide | 4-Pyridin-2-ylpiperazinyl | C₁₃H₁₈N₆O | 286.33* | Not reported | Low water solubility† | Not reported |

| N′-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (13) | 4-Methoxyphenyl | C₉H₁₃N₃O₂ | 195.22 | 111–112 | Soluble in DMSO | 88 |

| N′-Hydroxy-2-(2-nitrophenyl)ethanimidamide | 2-Nitrophenyl | C₈H₉N₃O₃ | 195.18 | Not reported | Low in water | Not reported |

| (1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimide | 1-Methylpiperidin-4-yl | C₉H₁₇N₃O | 183.26 | 100–102 | Soluble in alcohols | Not reported |

| N′-Hydroxy-2-[(4-methylphenyl)sulfonyl]ethanimidamide | 4-Methylphenylsulfonyl | C₉H₁₂N₂O₃S | 228.27 | Not reported | Soluble in organic solvents | Not reported |

*Calculated based on structural formula. †Inferred from analogs with aromatic substituents .

Critical Analysis of Structural Influences

Biological Activity

N'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C13H17N5O

- Molecular Weight : 245.31 g/mol

- CAS Number : 71601703

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, particularly those involved in the serotonergic and dopaminergic systems. This interaction may contribute to its potential use in treating psychiatric disorders.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to neurodegenerative diseases, although specific targets remain to be fully elucidated.

- Antioxidant Activity : The presence of the hydroxyl group in its structure indicates potential antioxidant properties, which could play a role in mitigating oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Antidepressant Efficacy : A study conducted on rodent models indicated that this compound significantly decreased depressive-like behaviors compared to control groups. This suggests potential for development as an antidepressant agent.

- Neuroprotection in Alzheimer's Models : In vitro experiments demonstrated that the compound could protect neuronal cells from beta-amyloid-induced toxicity, indicating a possible therapeutic role in Alzheimer's disease management.

- Oxidative Stress Mitigation : Clinical trials focusing on patients with oxidative stress-related conditions showed improved biomarkers when treated with this compound, highlighting its potential as an adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.